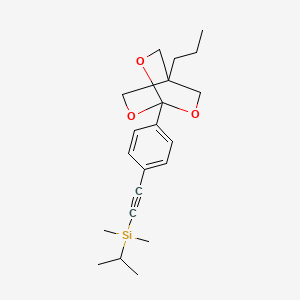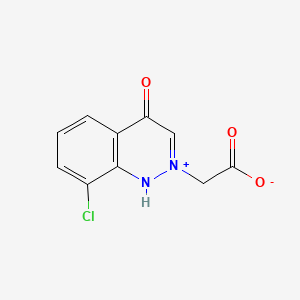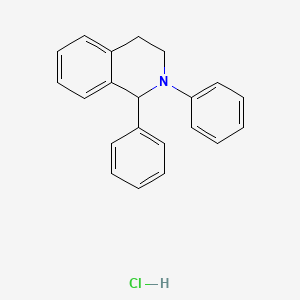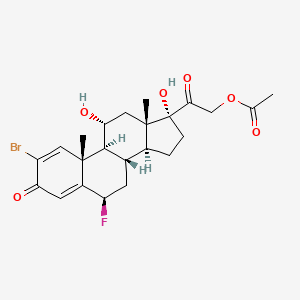
2-Bromo-6beta-fluoro-11alpha,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-6beta-fluoro-11alpha,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate is a synthetic glucocorticoid, a class of steroid hormones known for their anti-inflammatory and immunosuppressive properties. This compound is structurally related to prednisolone and betamethasone, which are widely used in medical treatments for their potent effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6beta-fluoro-11alpha,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate involves multiple steps, including halogenation, fluorination, and acetylation. The process typically starts with a pregnane derivative, which undergoes bromination at the 2-position and fluorination at the 6beta-position. The hydroxyl groups at the 11alpha, 17, and 21 positions are introduced through selective oxidation and reduction reactions. Finally, the acetate group is added at the 21-position through acetylation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is essential to isolate the desired product from by-products and impurities .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-6beta-fluoro-11alpha,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Halogen atoms can be substituted with other functional groups.
Acetylation: Introduction of acetate groups at specific positions
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Halogenating agents: Bromine, fluorine gas.
Acetylating agents: Acetic anhydride, acetyl chloride
Major Products
The major products formed from these reactions include various derivatives of the parent compound, such as different halogenated, oxidized, or acetylated forms .
Applications De Recherche Scientifique
2-Bromo-6beta-fluoro-11alpha,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate has several scientific research applications:
Chemistry: Used as a reference compound in analytical studies and as a starting material for the synthesis of other glucocorticoids.
Biology: Studied for its effects on cellular processes and gene expression.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory and autoimmune diseases.
Industry: Used in the development of pharmaceutical formulations and as a standard in quality control
Mécanisme D'action
The mechanism of action of 2-Bromo-6beta-fluoro-11alpha,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate involves binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with specific DNA sequences to regulate gene expression. The compound exerts its effects by modulating the transcription of genes involved in inflammatory and immune responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Prednisolone: 11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione.
Betamethasone: 9alpha-fluoro-16beta-methyl-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione.
Dexamethasone: 9alpha-fluoro-16alpha-methyl-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione
Uniqueness
2-Bromo-6beta-fluoro-11alpha,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate is unique due to the presence of both bromine and fluorine atoms, which enhance its biological activity and stability. The specific positioning of these halogens contributes to its distinct pharmacological profile compared to other glucocorticoids .
Propriétés
Numéro CAS |
60864-62-2 |
|---|---|
Formule moléculaire |
C23H28BrFO6 |
Poids moléculaire |
499.4 g/mol |
Nom IUPAC |
[2-[(6R,8S,9S,10S,11R,13S,14S,17R)-2-bromo-6-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C23H28BrFO6/c1-11(26)31-10-19(29)23(30)5-4-13-12-6-16(25)14-7-17(27)15(24)8-21(14,2)20(12)18(28)9-22(13,23)3/h7-8,12-13,16,18,20,28,30H,4-6,9-10H2,1-3H3/t12-,13-,16+,18+,20+,21-,22-,23-/m0/s1 |
Clé InChI |
VLHFEVUZLWCVEM-RCYUAJJPSA-N |
SMILES isomérique |
CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@H]([C@H]3[C@H]2C[C@H](C4=CC(=O)C(=C[C@]34C)Br)F)O)C)O |
SMILES canonique |
CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CC(C4=CC(=O)C(=CC34C)Br)F)O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


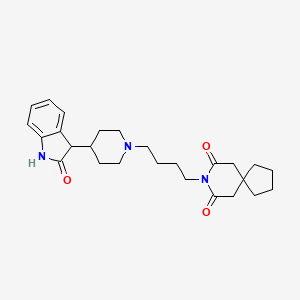
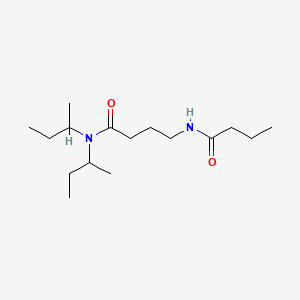
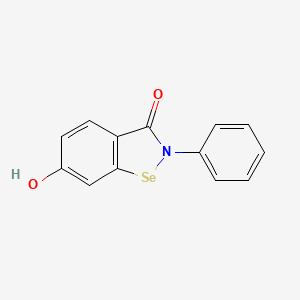
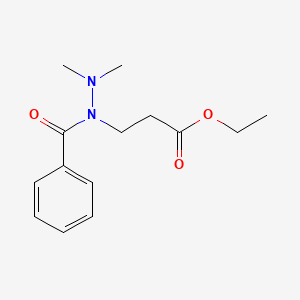
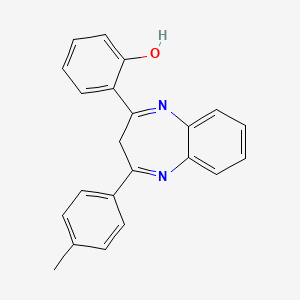
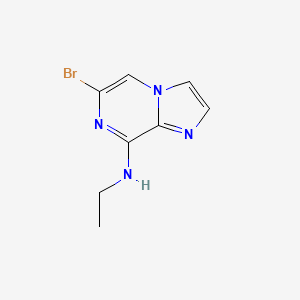
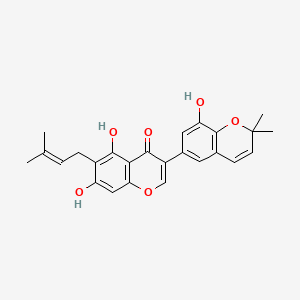
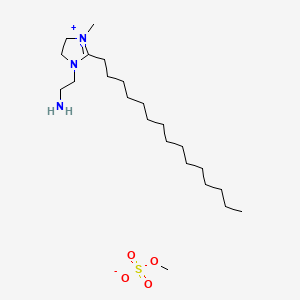

![5,7-Dichloro-N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-methoxy-1H-indole-2-carboxamide monohydrochloride](/img/structure/B12701088.png)

